molecular formula C17H14N4O3 B2739707 methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate CAS No. 123530-55-2

methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate

Cat. No.: B2739707
CAS No.: 123530-55-2
M. Wt: 322.324
InChI Key: XWXLYLNCZHLOCT-KAMYIIQDSA-N
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Description

Methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate is an organic compound that belongs to the class of benzamides and benzotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate typically involves the reaction of benzotriazole with a suitable benzamide derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or biological receptors. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s amide bond and conjugated double bond system also contribute to its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate: Unique due to the presence of both benzamide and benzotriazole moieties.

    Benzamide derivatives: Compounds with similar amide functionalities but lacking the benzotriazole ring.

    Benzotriazole derivatives: Compounds with the benzotriazole ring but different substituents at the amide position.

Uniqueness

This compound stands out due to its combined structural features, which confer unique reactivity and potential applications. The presence of both benzamide and benzotriazole moieties allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-24-17(23)14(18-16(22)12-7-3-2-4-8-12)11-21-15-10-6-5-9-13(15)19-20-21/h2-11H,1H3,(H,18,22)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXLYLNCZHLOCT-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CN1C2=CC=CC=C2N=N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/N1C2=CC=CC=C2N=N1)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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